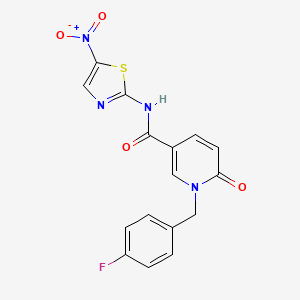
1-(4-fluorobenzyl)-N-(5-nitrothiazol-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
1-(4-fluorobenzyl)-N-(5-nitrothiazol-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C16H11FN4O4S and its molecular weight is 374.35. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 1-(4-fluorobenzyl)-N-(5-nitrothiazol-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide is a member of the dihydropyridine family, which has garnered attention in medicinal chemistry for its diverse biological activities. This article explores its biological activity, including anticancer properties, enzyme inhibition, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C15H14FN3O3S, with a molecular weight of approximately 341.35 g/mol. The structure features a dihydropyridine core substituted with a 4-fluorobenzyl group and a 5-nitrothiazole moiety, contributing to its pharmacological profile.
| Property | Value |
|---|---|
| Molecular Formula | C15H14FN3O3S |
| Molecular Weight | 341.35 g/mol |
| CAS Number | Not available |
| Solubility | Soluble in DMSO |
| Melting Point | Not determined |
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds related to the dihydropyridine structure. For instance, derivatives have shown significant cytotoxicity against various cancer cell lines.
Case Study: In Vitro Cytotoxicity
In a study evaluating the cytotoxic effects of similar compounds, it was found that certain derivatives exhibited IC50 values as low as 18.23 μM against HCT-116 colorectal cancer cells. This suggests that modifications on the thiazole and dihydropyridine moieties can enhance anticancer activity significantly .
Enzyme Inhibition
The compound has also been investigated for its ability to inhibit key enzymes involved in cancer progression and neurodegenerative diseases.
Monoamine Oxidase (MAO) Inhibition
A related study focused on the inhibition of MAO-B by thiazole derivatives, revealing that compounds with similar structural features exhibited competitive inhibition with IC50 values around 0.212 μM . The presence of electron-withdrawing groups like nitro enhances the inhibitory activity.
Table 2: Enzyme Inhibition Data
| Compound | Enzyme | IC50 (µM) | Type of Inhibition |
|---|---|---|---|
| Compound A (related structure) | MAO-B | 0.212 | Competitive |
| Compound B | AChE | 0.264 | Mixed |
| Compound C | BuChE | 0.024 | Mixed |
The biological activity of This compound is attributed to its ability to interact with specific molecular targets within cells:
- Inhibition of Kinases : Similar compounds have shown potency as Met kinase inhibitors, leading to tumor stasis in xenograft models .
- Targeting EGFR and COX-2 : The compound's structural analogs have been evaluated for their effects on epidermal growth factor receptor (EGFR) and cyclooxygenase-2 (COX-2), both critical in cancer biology .
Eigenschaften
IUPAC Name |
1-[(4-fluorophenyl)methyl]-N-(5-nitro-1,3-thiazol-2-yl)-6-oxopyridine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11FN4O4S/c17-12-4-1-10(2-5-12)8-20-9-11(3-6-13(20)22)15(23)19-16-18-7-14(26-16)21(24)25/h1-7,9H,8H2,(H,18,19,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRRIVRMXFHHBSQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=C(C=CC2=O)C(=O)NC3=NC=C(S3)[N+](=O)[O-])F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11FN4O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














